molecular formula C17H17N3O4 B2811066 N-(4-acetamidophenyl)-2-(2-nitroethyl)benzamide CAS No. 339016-60-3

N-(4-acetamidophenyl)-2-(2-nitroethyl)benzamide

Cat. No. B2811066
CAS RN: 339016-60-3
M. Wt: 327.34
InChI Key: PZZCJRJJXSTZGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetamidophenyl)-2-(2-nitroethyl)benzamide (NAEBN) is a synthetic compound that has been studied due to its potential therapeutic applications. It is a member of the aminobenzamide family of compounds, which are known to have anti-inflammatory and analgesic properties. NAEBN has been explored for its potential use as a drug for the treatment of various diseases, such as cancer and Alzheimer's disease. In addition, it has been studied for its potential to act as a prodrug, which could be used to deliver drug molecules to specific targets.

Scientific Research Applications

Antimicrobial Applications

A study by Ertan et al. (2007) synthesized a series of benzamide derivatives and evaluated them for antimicrobial activities against various microorganisms. The compounds showed broad-spectrum activity, with one derivative exhibiting significant activity against drug-resistant strains at low MIC values (Ertan, Yildiz, Ozkan, Temiz-Arpaci, Kaynak, Yalcin, Akı-Şener, & Abbasoǧlu, 2007).

Corrosion Inhibition Studies

Mishra et al. (2018) investigated the effect of benzamide derivatives on the acidic corrosion of mild steel. They found that these compounds act as effective corrosion inhibitors, with their efficiency influenced by the presence of electron-withdrawing and electron-releasing substituents (Mishra, Verma, Lgaz, Srivastava, Quraishi, & Ebenso, 2018).

Chemosensor for Cyanide Detection

Sun, Wang, and Guo (2009) developed a series of N-nitrophenyl benzamide derivatives as chemosensors for detecting cyanide in aqueous environments. These compounds exploit cyanide's strong affinity towards the acyl carbonyl carbon, showcasing high selectivity and practical application in monitoring CN− concentrations (Sun, Wang, & Guo, 2009).

Molecular Structure Analysis

The crystal structure of 2-nitro-N-(4-nitrophenyl)benzamide was elucidated through single-crystal X-ray diffraction by Saeed, Hussain, and Flörke (2008), demonstrating significant insights into the molecular architecture and intermolecular interactions of such compounds (Saeed, Hussain, & Flörke, 2008).

properties

IUPAC Name

N-(4-acetamidophenyl)-2-(2-nitroethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c1-12(21)18-14-6-8-15(9-7-14)19-17(22)16-5-3-2-4-13(16)10-11-20(23)24/h2-9H,10-11H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZZCJRJJXSTZGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2CC[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetamidophenyl)-2-(2-nitroethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.